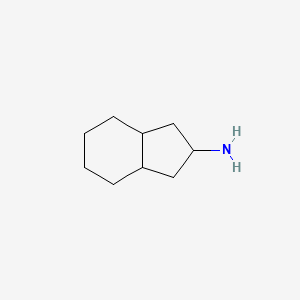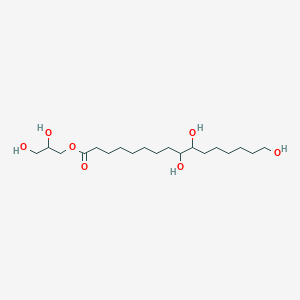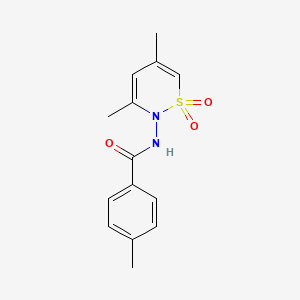
N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide typically involves the reaction of 3,5-dimethyl-1,1-dioxothiazin-2-amine with 4-methylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, solvents, and reaction conditions. The process may also include steps for purification, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed study and experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-chlorobenzamide
- N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-nitrobenzamide
- N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methoxybenzamide
Uniqueness
N-(3,5-Dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both thiazine and benzamide moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
106710-51-4 |
|---|---|
Fórmula molecular |
C14H16N2O3S |
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
N-(3,5-dimethyl-1,1-dioxothiazin-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-4-6-13(7-5-10)14(17)15-16-12(3)8-11(2)9-20(16,18)19/h4-9H,1-3H3,(H,15,17) |
Clave InChI |
ZOCPMHBTUPXCGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN2C(=CC(=CS2(=O)=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





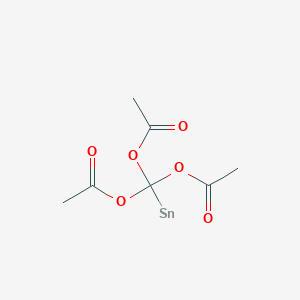
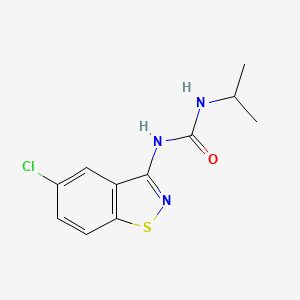
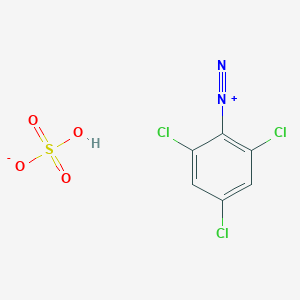
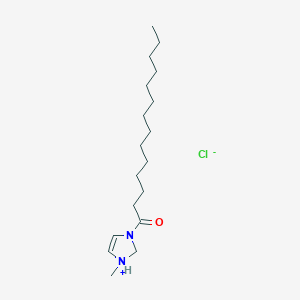
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)
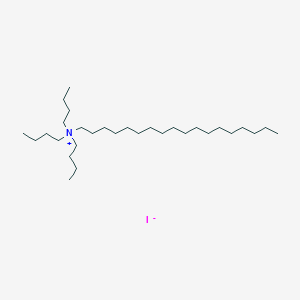

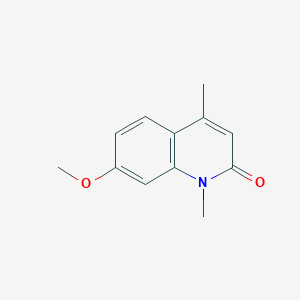
![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
